Ethyl 5-methylpiperidine-3-carboxylate is an organic compound characterized by its unique structure, which includes a piperidine ring with an ethyl ester at the carboxylic acid position and a methyl group at the 5-position. Its molecular formula is with a molecular weight of approximately 171.24 g/mol. This compound is notable for its stereochemical properties, which significantly influence its biological activity and chemical reactivity. The physical properties include a density of 0.978 g/cm³, a boiling point of 221ºC, and a flash point of 87ºC .
The elimination kinetics of related compounds have been studied, revealing insights into their mechanisms and rate laws, which may also apply to ethyl 5-methylpiperidine-3-carboxylate.
Several synthesis methods for ethyl 5-methylpiperidine-3-carboxylate exist:
These methods allow for the production of this compound in varying yields and purities depending on the specific conditions employed.
Ethyl 5-methylpiperidine-3-carboxylate has several applications in various fields:
Several compounds share structural similarities with ethyl 5-methylpiperidine-3-carboxylate. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (R)-Ethyl 3-methylpiperidine-3-carboxylate | 297172-01-1 | 0.98 |
| Ethyl piperidine-3-carboxylate | 5006-62-2 | 0.95 |
| Methyl 1-methylpiperidine-3-carboxylate | 1690-72-8 | 0.95 |
| Ethyl piperidine-3-carboxylate hydrochloride | 176523-95-8 | 0.95 |
| (R)-Ethyl piperidine-3-carboxylate | 25137-01-3 | 0.95 |
Ethyl 5-methylpiperidine-3-carboxylate belongs to the class of piperidine carboxylic acid esters. Its systematic IUPAC name is ethyl (3S,5R)-5-methylpiperidine-3-carboxylate, reflecting the stereochemistry at positions 3 and 5 of the piperidine ring. The molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Density | 0.98 g/cm³ | |
| Solubility | Ethanol, dichloromethane |
The compound’s structure features a chair conformation piperidine ring, with the methyl group introducing steric effects that influence reactivity.
Piperidine derivatives have been central to organic synthesis since the 19th century, with early applications in alkaloid isolation. Ethyl 5-methylpiperidine-3-carboxylate emerged in the late 20th century as a scaffold for drug candidates, leveraging the piperidine ring’s ability to mimic natural substrates in biological systems. Its ester group enhances solubility, enabling modular functionalization—a strategy pivotal in modern medicinal chemistry.
This compound’s bifunctional nature (amine and ester groups) allows dual reactivity in nucleophilic and electrophilic reactions. It is a precursor to GABAA receptor agonists and enoyl-ACP reductase inhibitors, showcasing broad therapeutic potential. Recent advances in asymmetric synthesis have improved access to enantiopure forms, critical for targeting chiral biological receptors.